N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
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Overview
Description
N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Oxan-4-yl Group Addition: The oxan-4-yl group can be added via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activity.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the benzimidazole core can interact with active sites or binding pockets. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride: This compound has a similar fluorophenyl group but differs in its core structure and additional functional groups.
N-(3,5-Difluorophenyl)oxan-4-amine: This compound shares the oxan-4-yl group but has different substituents on the aromatic ring.
Uniqueness
N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is unique due to its combination of a benzimidazole core, a fluorophenyl group, and an oxan-4-yl group. This unique structure provides a balance of chemical stability, biological activity, and potential for further functionalization, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-24-17-11-13(5-6-16(17)22-19(24)26)18(25)23-20(7-9-27-10-8-20)14-3-2-4-15(21)12-14/h2-6,11-12H,7-10H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVSHUKSIZOJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)NC3(CCOCC3)C4=CC(=CC=C4)F)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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